molecular formula C46H63ClN8O12 B1249754 Cyanopeptolin 954

Cyanopeptolin 954

Número de catálogo: B1249754
Peso molecular: 955.5 g/mol
Clave InChI: JECPFNPTJNKMMN-LDQAUNMKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyanopeptolin 954, also known as this compound, is a useful research compound. Its molecular formula is C46H63ClN8O12 and its molecular weight is 955.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Cyanopeptolin 954 is primarily recognized for its potential as a pharmaceutical agent. Its ability to inhibit specific enzymes positions it as a candidate for drug development, particularly in treating diseases linked to protease activity.

  • Enzyme Inhibition : this compound has been shown to inhibit chymotrypsin, a serine protease involved in protein digestion. The compound exhibits an IC50 value of approximately 45 nM , indicating potent inhibitory activity . This characteristic makes it a valuable lead compound for further pharmacological studies.

The biological activity of this compound extends beyond simple enzyme inhibition. It interacts with various biological targets, which can be exploited for therapeutic purposes.

  • Mechanism of Action : The compound's action involves binding to the active site of chymotrypsin, preventing substrate access and thereby inhibiting protein breakdown. This interaction is critical in understanding how this compound can be applied in treating conditions where protease activity is dysregulated .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound, highlighting its significance in both basic and applied research.

Table 1: Summary of Research Findings on this compound

Study ReferenceFindingsApplication
Isolated from Microcystis aeruginosa, identified as a chymotrypsin inhibitor with an IC50 of 45 nMPotential use in drug development targeting digestive disorders
Demonstrated cytotoxic effects against human cervical cancer (HeLa) cellsExploration for anti-cancer therapies
Identified as part of a larger class of oligopeptides with diverse biological functionsBroader implications in pharmaceuticals and environmental science

Case Study: Anti-Cancer Activity

In a study assessing the cytotoxic effects of various cyanopeptolins, including this compound, it was found that certain variants exhibited significant reductions in cell viability against HeLa cells at concentrations up to 200 µg/mL . This suggests potential applications in oncology, where targeting cancer cell metabolism could enhance treatment efficacy .

Chemical Properties and Stability

Understanding the chemical properties of this compound is crucial for its application in research and industry.

  • Chemical Structure : The molecular formula is C46H63ClN8O12C_{46}H_{63}ClN_{8}O_{12}, featuring a chlorine atom that contributes to its unique properties . The structural complexity includes amino acids linked by peptide bonds, allowing for diverse interactions within biological systems.
  • Stability : this compound demonstrates stability under neutral pH but is susceptible to hydrolysis under extreme pH conditions. This stability profile can influence its formulation in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying Cyanopeptolin 954 in environmental or biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. Validate with internal standards (e.g., isotopically labeled analogs) to account for matrix effects. Nuclear magnetic resonance (NMR) can confirm structural identity, particularly for distinguishing isomers . For environmental samples, solid-phase extraction (SPE) prior to analysis improves recovery rates .

Q. What bioassays are commonly employed to assess this compound’s bioactivity, and how should controls be designed?

  • Methodological Answer : Enzyme inhibition assays (e.g., serine proteases) are standard. Include positive controls (e.g., known inhibitors like leupeptin) and negative controls (solvent-only treatments). Use dose-response curves to calculate IC50 values, ensuring triplicate replicates to account for variability. Pre-incubate samples to rule out time-dependent effects .

Q. How can researchers ensure reproducibility in this compound purification protocols?

  • Methodological Answer : Document gradient elution parameters (e.g., buffer pH, column temperature) during HPLC purification. Publish full spectral data (UV, MS) for identity verification. Share raw chromatograms and purity thresholds (>95%) in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay pH, salt concentrations). Replicate studies under standardized conditions, using harmonized reagents. Apply statistical models (e.g., mixed-effects regression) to isolate strain-specific or environmental influences on bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential while minimizing toxicity?

  • Methodological Answer : Synthesize analogs with modifications to the cyclic depsipeptide core. Test cytotoxicity via mammalian cell lines (e.g., HepG2) alongside target inhibition assays. Use molecular docking simulations to predict binding affinities and guide rational design .

Q. What ecological study designs quantify this compound’s impact on microbial communities in freshwater systems?

  • Methodological Answer : Employ metagenomic sequencing pre- and post-exposure to track shifts in microbial diversity. Pair with LC-MS to correlate peptide concentrations with taxonomic changes. Use microcosm experiments to isolate environmental variables (e.g., temperature, nutrient levels) .

Q. How should researchers address discrepancies in this compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) with periodic LC-MS analysis. Compare degradation products across pH gradients (4–9). Use kinetic modeling (e.g., Arrhenius plots) to predict half-lives in natural settings .

Q. Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework:

    • P opulation: Target organisms/enzymes (e.g., Microcystis aeruginosa).
    • I ntervention: this compound concentration/duration.
    • C omparison: Controls (solvent/untreated groups).
    • O utcome: Measured endpoints (e.g., inhibition rates, LC50).
    • T ime: Exposure periods (acute vs. chronic) .
  • For Data Analysis : Use FINER criteria to evaluate feasibility:

    • F easible: Access to LC-MS/NMR infrastructure.
    • I nteresting: Novelty in ecological or pharmacological contexts.
    • N ovel: Unpublished SAR or stability data.
    • E thical: Compliance with biosafety protocols.
    • R elevant: Alignment with antimicrobial resistance or cyanotoxin mitigation research .

Propiedades

Fórmula molecular

C46H63ClN8O12

Peso molecular

955.5 g/mol

Nombre IUPAC

(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18S,21R)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide

InChI

InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31-,32-,33-,34-,37+,38-,39-/m0/s1

Clave InChI

JECPFNPTJNKMMN-LDQAUNMKSA-N

SMILES isomérico

C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C

SMILES canónico

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C

Sinónimos

cyanopeptolin 954

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.